(5S)-5-benzyl-3-(4-bromophenyl)-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5S)-5-benzyl-3-(4-bromophenyl)-2-sulfanylideneimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a benzyl group, a bromophenyl group, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-benzyl-3-(4-bromophenyl)-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a benzylamine derivative with a bromophenyl isocyanate, followed by cyclization and introduction of the sulfanylidene group. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-benzyl-3-(4-bromophenyl)-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5S)-5-benzyl-3-(4-bromophenyl)-2-sulfanylideneimidazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (5S)-5-benzyl-3-(4-bromophenyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to changes in cellular pathways and biological responses, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- (5S)-5-(4-Bromophenyl)piperidin-2-one
- (5S)-4-{4-[5-(aminomethyl)-2-oxo-1,3-oxazolidine-3-yl]-phenyl}morpholine-3-one nitrate
Uniqueness
Compared to similar compounds, (5S)-5-benzyl-3-(4-bromophenyl)-2-sulfanylideneimidazolidin-4-one stands out due to its sulfanylideneimidazolidinone core, which imparts unique chemical reactivity and biological activity
Properties
CAS No. |
61357-84-4 |
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Molecular Formula |
C16H13BrN2OS |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
(5S)-5-benzyl-3-(4-bromophenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H13BrN2OS/c17-12-6-8-13(9-7-12)19-15(20)14(18-16(19)21)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,21)/t14-/m0/s1 |
InChI Key |
JYOYPUURLRXGAQ-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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